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# 3,4-Difluoro U-49900 hydrochloride basic properties

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An In-depth Technical Guide on the Core Properties of 3,4-Difluoro U-49900 Hydrochloride

This technical guide provides a comprehensive overview of the basic properties of **3,4-Difluoro U-49900 hydrochloride**, a novel synthetic opioid. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical characteristics, pharmacological profile, and analytical detection methods. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

#### **Chemical and Physical Properties**

**3,4-Difluoro U-49900 hydrochloride** is an analytical reference standard categorized as a utopioid.[1][2] It is a fluorinated analog of U-49900, a synthetic opioid developed by the Upjohn company.[3][4] The core structure consists of a difluorinated benzamide moiety linked to a diethylaminocyclohexyl group.



Property	Value
Formal Name	trans-3,4-difluoro-N-(2- (diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride[1]
CAS Number	2743078-88-6[1]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> F <sub>2</sub> N <sub>2</sub> O • HCI[1]
Formula Weight	360.9 g/mol [1]
Purity	≥98%[1]
Formulation	A crystalline solid[1]
InChI Key	XFVNCUJJRSXGAS-GBNZRNLASA-N[1]

## **Solubility**

The solubility of **3,4-Difluoro U-49900 hydrochloride** has been determined in various common laboratory solvents.

Solvent	Concentration
DMF	20 mg/ml[1]
DMSO	20 mg/ml[1]
Ethanol	20 mg/ml[1]
PBS (pH 7.2)	1 mg/ml[1]

### **Pharmacology and Mechanism of Action**

3,4-Difluoro U-49900 is classified as a utopioid, indicating that its primary mechanism of action is as an agonist at the  $\mu$ -opioid receptor (MOR).[1] While specific binding affinity and potency data for this particular fluorinated analog are not readily available in the provided literature, its parent compound, U-49900, is known to be a selective  $\mu$ -opioid receptor agonist.[3] The activation of MOR by an agonist typically leads to a cascade of intracellular events.

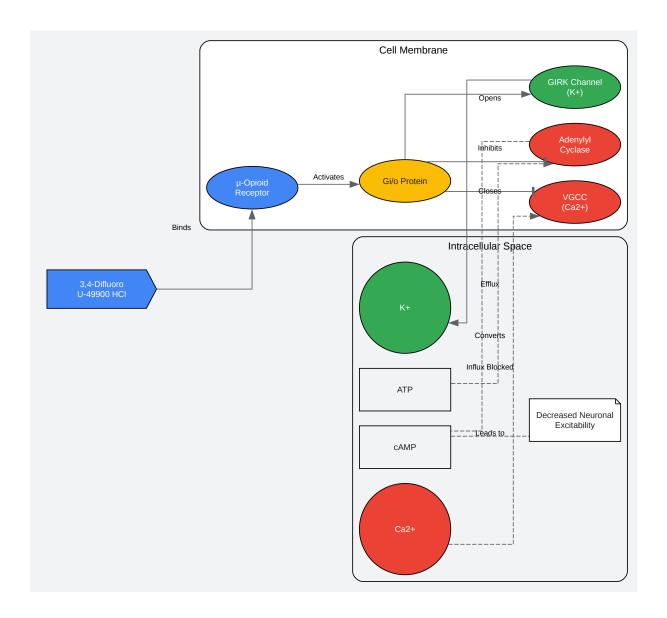


#### Foundational & Exploratory

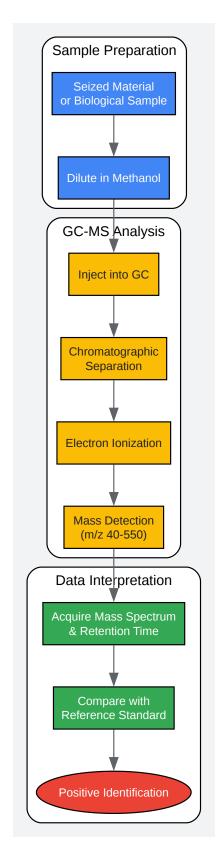
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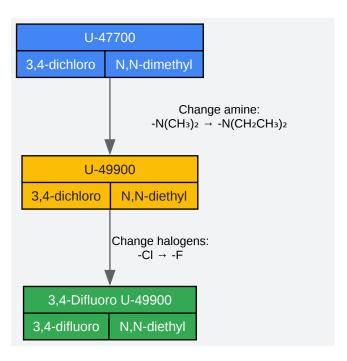
The binding of an opioid agonist like 3,4-Difluoro U-49900 to the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling pathway. This involves the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the signaling cascade modulates ion channel activity, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCC). The overall effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other effects of opioids.











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